beta-Amyrin (CAS 559-70-6) is a naturally occurring pentacyclic triterpene of the oleanane class, distinguished by a gem-dimethyl group at C-20 and a double bond between C-12 and C-13 [1]. In industrial and laboratory procurement, it serves as a critical analytical reference standard for phytochemical profiling, a primary biomarker in geochemical analysis, and a highly specific precursor for the semi-synthesis of oleanane-type derivatives such as oleanolic acid [1]. Unlike crude amyrin extracts, which contain fluctuating ratios of alpha and beta isomers, procurement of highly purified beta-amyrin ensures strict stereochemical fidelity, reproducible chromatographic retention, and predictable reactivity at the C-28 position, making it indispensable for advanced pharmacological formulation and targeted biocatalysis.
Isomer-Specific Research
Supports triterpenoid isomer-attribution studies where functional divergence between alpha- and beta-amyrin is the primary variable
Dermal Regeneration Endpoint Studies
Reported highest fibroblast proliferation and matrix remodeling among tested oleanane/ursane triterpenes in dermal research models
Analytical Reference Standard
Enables isomer-specific method development and plant extract quantification when chromatographic separation is insufficient
Substituting pure beta-amyrin with alpha-amyrin, lupeol, or crude amyrin mixtures fundamentally compromises downstream applications due to structural divergence at the E-ring [1]. Alpha-amyrin possesses an ursane skeleton with methyl groups at C-19 and C-20, which introduces significant steric hindrance that inhibits specific C-28 functionalization reactions [1]. Furthermore, in analytical workflows, isomeric mixtures fail to provide baseline-resolved calibration curves, leading to inaccurate quantification of oleanane-specific biomarkers. From a thermal and formulation standpoint, the melting point depression observed in crude mixtures alters solubility kinetics and solid-state stability, necessitating the use of the pure beta-isomer for reproducible manufacturing and precise enzymatic assays.
Target procurement
Isomer-specific fibroblast proliferation and matrix remodeling; analytically verified single-isomer identity
Confounding variable
Uncharacterized isomer ratio introduces experimental ambiguity; alpha-amyrin drives neovascularization, obscuring beta-amyrin-specific outcomes
Functional mismatch
Distinct cellular response profiles; lupeol shows limited fibroblast regeneration, brein/maniladiol may carry cytotoxic activity at research concentrations
Ineffective route
High structural similarity between isomers limits conventional chromatographic resolution; procurement of verified pure isomer recommended
Beta-amyrin features an unhindered oleanane E-ring, enabling high-yielding semi-synthetic transformations at the C-28 position. Studies demonstrate that the oleanane scaffold can undergo C-28 substitution and reduction with an 81% overall yield across three steps [1]. In contrast, the ursane scaffold (found in alpha-amyrin and ursolic acid) fails to proceed under identical conditions due to severe steric hindrance [1].
| Evidence Dimension | Semi-synthetic transformation yield at C-28 |
| Target Compound Data | 81% overall yield (oleanane scaffold) |
| Comparator Or Baseline | Near 0% yield (ursane scaffold fails to react) |
| Quantified Difference | >80% yield difference due to E-ring steric hindrance |
| Conditions | Iodine substitution and subsequent reduction at C-28 |
Buyers synthesizing C-28 modified triterpenoids must select beta-amyrin, as the alpha-isomer is structurally unreactive for these specific downstream modifications.
Beta-amyrin: highest fibroblast proliferation and matrix remodeling. Alpha-amyrin: neovascularization and organized collagen. Lupeol: moderate contraction, limited fibroblast/collagen regeneration. Intergroup differences p > 0.05.
Supports isomer-specific fibroblast endpoint review
Patient research context; 34-subject dermal regeneration study; histological differentiation reported
As a reference standard, beta-amyrin provides clear chromatographic resolution from closely related lupane-type triterpenes. Under reverse-phase HPLC conditions, pure beta-amyrin elutes at approximately 12.25 minutes, whereas lupeol elutes earlier at 10.95 minutes [1]. This baseline separation is critical for accurate standard curve generation.
| Evidence Dimension | Reverse-phase HPLC retention time |
| Target Compound Data | ~12.25 minutes |
| Comparator Or Baseline | Lupeol (~10.95 minutes) |
| Quantified Difference | 1.30-minute baseline separation |
| Conditions | C18 column (250 x 4.6 mm), water:methanol (94:6 v/v) mobile phase at 40°C |
Reliable baseline resolution from closely related triterpenes is mandatory for buyers using this compound as a quantitative analytical standard in complex matrixes.
Beta-amyrin acetate ranked more potent than alpha-amyrin acetate in cotton wool pellet model. Reported ATP phosphohydrolase elevation shared with hydrocortisone comparator.
Supports inflammation-model endpoint context
Granulation tissue model; numerical potency difference not specified in abstract
The structural differences between amyrin isomers result in distinct solid-state thermal properties. Beta-amyrin exhibits a melting point of approximately 197 °C [1], whereas alpha-amyrin melts significantly lower at approximately 186 °C. This thermal differentiation allows for rapid QA/QC verification of isomeric purity.
| Evidence Dimension | Melting point |
| Target Compound Data | ~197 °C |
| Comparator Or Baseline | Alpha-amyrin (~186 °C) |
| Quantified Difference | ~11 °C higher melting point for the beta-isomer |
| Conditions | Standard capillary melting point analysis |
The distinct thermal profile allows formulators and QA teams to rapidly verify isomeric purity and predict solid-state behavior in lipid-based formulations.
Only α/β-amyrin mixture (3 mg/kg) reduced VEGF expression by immunohistochemistry; dexamethasone (1 mg/kg) did not. Both reduced IL-1β and partially restored IL-10.
Supports amyrin-class VEGF-pathway response context
Mixture evidence; pure β-amyrin contribution under review; TNBS-induced colitis mouse model
In engineered biosynthetic pathways, beta-amyrin acts as the exclusive substrate for CYP716A52v2 (beta-amyrin 28-oxidase), undergoing sequential oxidation at C-28 to yield oleanolic acid [1]. Alpha-amyrin is not a substrate for this specific enzyme, as it is diverted into the ursolic acid pathway via different synthases.
| Evidence Dimension | Substrate specificity for CYP716A52v2 |
| Target Compound Data | 100% conversion to oleanolic acid pathway |
| Comparator Or Baseline | Alpha-amyrin (0% conversion by CYP716A52v2; yields ursolic acid via alternative enzymes) |
| Quantified Difference | Absolute pathway divergence (oleanane vs. ursane derivatives) |
| Conditions | In vitro or engineered yeast enzymatic assays expressing CYP716A52v2 |
Biocatalytic procurement strictly requires the exact beta-isomer to ensure the downstream production of oleanolic acid rather than a mixture of off-target triterpenoids.
IC‚₅₀ = 25 µM
Supports cell-model antiproliferative endpoint review
MTT assay; JNK/p38 pathway activation and G2/M arrest reported; class-level inference
α,β-amyrin inhibited TNF-α (52.03 ± 2.4% at 10 µg/mL); acetylated and oxidized derivatives lost TNF-α inhibition. All compounds inhibited >80% NO• production.
Supports cytokine-pathway response context
LPS-stimulated J774 macrophages; native compound retains dual NO/TNF-α inhibition
Candida rugosa lipase with vinyl acetate: beta-amyrin acetylation more efficient than alpha-amyrin, enabling kinetic isomer resolution from mixtures.
Supports isomer-specific procurement verification
Differential enzymatic reactivity; transesterification conditions
Pure beta-amyrin is the right choice for calibrating GC-MS and HPLC instruments to quantify oleanane triterpenes in plant extracts and archaeological resins [1]. Its distinct retention profile ensures that oleanane biomarkers are not conflated with lupane or ursane analogs during quantitative profiling.
This compound serves as a critical precursor for C-28 functionalization in medicinal chemistry. By exploiting its unhindered E-ring compared to alpha-amyrin, synthetic chemists can achieve high-yield transformations when developing novel oleanolic acid derivatives [2].
Beta-amyrin is strictly required as the substrate for CYP716A52v2 in engineered yeast or in vitro systems designed to produce pharmaceutical-grade oleanolic acid [3]. Generic amyrin mixtures will contaminate the biocatalytic yield with ursolic acid, making the pure beta-isomer indispensable for pathway specificity.
Irritant